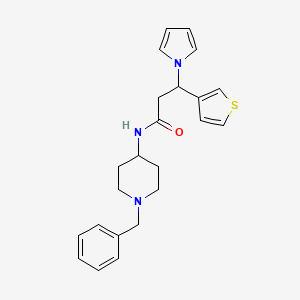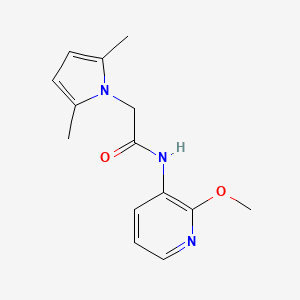![molecular formula C21H23N3O5 B10997903 N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10997903.png)
N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
triméthoxyphényl (TMP) group. This moiety plays a pivotal role in various biologically active molecules, both natural and synthetic. TMPIC’s structure combines an indole core with a carbonyl group and three methoxy substituents, making it an intriguing compound for research and therapeutic exploration .
2. Preparation Methods
Synthetic Routes::Chemical Synthesis: TMPIC can be synthesized through a multistep process involving indole and trimethoxybenzaldehyde derivatives. The key step is the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate indole amine, followed by acylation to form the final compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights into TMPIC’s preparation.
3. Chemical Reactions Analysis
TMPIC undergoes various reactions:
Acylation: TMPIC formation involves acylation of the indole nitrogen with the carbonyl group from trimethoxybenzaldehyde.
Oxidation/Reduction: TMPIC may participate in redox reactions due to its electron-rich TMP group.
Substitution: The indole ring can undergo nucleophilic substitution reactions.
Reagents: Trimethoxybenzaldehyde, indole amines, acylating agents.
Conditions: Mild acidic or basic conditions, reflux, and appropriate solvents.
Major Products:: The primary product is TMPIC itself, but variations may arise from different indole amines or reaction conditions.
4. Scientific Research Applications
TMPIC’s versatility extends across biomedical fields:
Anti-Cancer Effects: TMPIC inhibits tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β. It shows promise against various cancers.
Anti-Infective Properties: TMPIC exhibits anti-fungal and anti-bacterial activities, including efficacy against Helicobacter pylori and Mycobacterium tuberculosis.
Antiviral Potential: TMPIC-based compounds combat viruses like HIV, hepatitis C, and influenza.
Anti-Parasitic Activity: Effective against Leishmania, Malaria, and Trypanosoma.
Other Therapeutic Roles: Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties.
5. Mechanism of Action
TMPIC’s effects involve interactions with molecular targets and pathways. Further research is needed to elucidate specific mechanisms.
6. Comparison with Similar Compounds
TMPIC’s uniqueness lies in its TMP group. Similar compounds include glimepiride (a sulfonylurea antidiabetic agent) and related cinnamamides . TMPIC’s diverse bioactivity sets it apart.
Méthodes De Préparation
Synthetic Routes::
Chemical Synthesis: TMPIC can be synthesized through a multistep process involving indole and trimethoxybenzaldehyde derivatives. The key step is the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate indole amine, followed by acylation to form the final compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights into TMPIC’s preparation.
Analyse Des Réactions Chimiques
TMPIC undergoes various reactions:
Acylation: TMPIC formation involves acylation of the indole nitrogen with the carbonyl group from trimethoxybenzaldehyde.
Oxidation/Reduction: TMPIC may participate in redox reactions due to its electron-rich TMP group.
Substitution: The indole ring can undergo nucleophilic substitution reactions.
Reagents: Trimethoxybenzaldehyde, indole amines, acylating agents.
Conditions: Mild acidic or basic conditions, reflux, and appropriate solvents.
Major Products:: The primary product is TMPIC itself, but variations may arise from different indole amines or reaction conditions.
Applications De Recherche Scientifique
TMPIC’s versatility extends across biomedical fields:
Anti-Cancer Effects: TMPIC inhibits tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β. It shows promise against various cancers.
Anti-Infective Properties: TMPIC exhibits anti-fungal and anti-bacterial activities, including efficacy against Helicobacter pylori and Mycobacterium tuberculosis.
Antiviral Potential: TMPIC-based compounds combat viruses like HIV, hepatitis C, and influenza.
Anti-Parasitic Activity: Effective against Leishmania, Malaria, and Trypanosoma.
Other Therapeutic Roles: Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties.
Mécanisme D'action
TMPIC’s effects involve interactions with molecular targets and pathways. Further research is needed to elucidate specific mechanisms.
Comparaison Avec Des Composés Similaires
TMPIC’s uniqueness lies in its TMP group. Similar compounds include glimepiride (a sulfonylurea antidiabetic agent) and related cinnamamides . TMPIC’s diverse bioactivity sets it apart.
Propriétés
Formule moléculaire |
C21H23N3O5 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O5/c1-27-17-11-14(12-18(28-2)19(17)29-3)20(25)22-8-9-23-21(26)16-10-13-6-4-5-7-15(13)24-16/h4-7,10-12,24H,8-9H2,1-3H3,(H,22,25)(H,23,26) |
Clé InChI |
AGNRKONYIFMNEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B10997828.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B10997837.png)
![4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B10997843.png)
![[1-({[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10997852.png)
![N-(2,4-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997856.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B10997862.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10997869.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B10997872.png)
![4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10997875.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10997889.png)
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10997897.png)
![3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-YL]propanamide](/img/structure/B10997909.png)
